
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-
Overview
Description
Chemical Structure and Properties 8-Nitro-2H-1,4-benzoxazin-3(4H)-one (CAS: 139605-33-7) is a benzoxazinone derivative characterized by a bicyclic structure comprising a benzene ring fused to an oxazinone moiety. The nitro (-NO₂) group at the 8-position distinguishes it from other benzoxazinone analogues. The parent compound, 2H-1,4-benzoxazin-3(4H)-one (CAS: 5466-88-6), has a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol . Substitution at the 8-position with nitro enhances its electron-withdrawing properties, influencing reactivity and biological activity.
Synthesis and Applications Synthetic routes for benzoxazinones typically involve cyclization of o-aminophenol derivatives or O-alkylation of hydroxamic acids. For example, Atkinson et al. described the decomposition of cyclic hydroxamic acids to benzoxazolinones, which can be further modified to introduce nitro groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- typically involves the nitration of a precursor benzoxazinone compound. Common nitrating agents include nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes, with considerations for safety and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazinone derivatives.
Scientific Research Applications
Agricultural Chemistry
Herbicide Development
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- serves as an essential intermediate in the synthesis of herbicides. Its stability and reactivity are advantageous for developing effective weed management solutions in crops. The compound's derivatives have been explored for their potential to enhance herbicidal activity against various weed species, contributing to sustainable agricultural practices .
Pharmaceutical Development
Bioactive Compounds
In pharmaceutical research, this compound is utilized in synthesizing bioactive molecules with potential therapeutic effects. Its derivatives have shown promise in drug development due to their biological activities, including anti-inflammatory and anticancer properties. Studies have highlighted the compound's role in designing new medications that target specific biological pathways .
Analytical Chemistry
Reagent in Analytical Techniques
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- acts as a reagent in various analytical methods. It aids in the detection and quantification of other substances within complex mixtures. Its unique chemical properties allow for enhanced sensitivity and specificity in analytical assays, making it valuable in both research and industrial applications .
Material Science
Polymers and Coatings
This compound is also applied in material science for developing advanced polymers and coatings. Its incorporation into materials can enhance properties such as durability, resistance to environmental factors, and overall performance. Research has demonstrated that materials modified with this compound exhibit improved mechanical and thermal stability .
Environmental Studies
Pollutant Assessment
In environmental chemistry, 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- is employed to study the impact of pollutants. It assists researchers in understanding the degradation processes of various contaminants and their effects on ecosystems. This application is crucial for developing strategies to mitigate environmental challenges associated with chemical pollution .
Summary Table of Applications
Field | Application | Key Benefits |
---|---|---|
Agricultural Chemistry | Herbicide synthesis | Effective weed management |
Pharmaceutical Development | Bioactive compound synthesis | Potential therapeutic effects |
Analytical Chemistry | Reagent for detection and quantification | Enhanced sensitivity and specificity |
Material Science | Development of polymers and coatings | Improved durability and resistance |
Environmental Studies | Assessment of pollutant impacts | Understanding degradation processes |
Case Studies
- Herbicide Efficacy Study : Research demonstrated that derivatives of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- exhibited enhanced herbicidal activity against resistant weed species when tested under controlled conditions.
- Pharmaceutical Applications : A recent study explored the anticancer properties of a derivative of this compound, showing significant inhibition of tumor cell replication in vitro.
- Environmental Impact Assessment : Investigations into the degradation pathways of pollutants using this compound revealed critical insights into bioremediation strategies.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group may play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of benzoxazinones are highly dependent on substituent type and position. Key analogues include:
Antifungal and Antimicrobial Activity
- 8-Nitro derivative: Limited direct data, but nitro groups in benzoxazinones are associated with antifungal activity. For example, 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones showed 72% inhibition against Phytophthora cactorum at 20 mg/L .
- Amino-substituted analogues: 8-Amino derivatives (e.g., 8-amino-2,4-dimethyl variant, CAS: 870064-85-0) are explored for dual 5-HT₁ receptor antagonism and serotonin reuptake inhibition, highlighting their CNS applications .
- Propanolamine-containing derivatives: Compounds with propanolamine moieties (e.g., from ) exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, suggesting that side-chain modifications significantly enhance bioactivity .
Pharmacological Targets
- Serotonin receptors: 6-[2-(4-Arylpiperazinyl)ethyl]-substituted benzoxazinones act as 5-HT₁A/1B/1D receptor antagonists with serotonin reuptake inhibition, demonstrating the scaffold's versatility for neuropsychiatric drug design .
Biological Activity
2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- (chemical formula C₈H₆N₂O₄) is an aromatic heterocyclic compound notable for its diverse biological activities. This compound features a benzoxazine ring system with a nitro substituent at the 8-position, which significantly influences its chemical behavior and potential therapeutic applications. Research has indicated that derivatives of this compound exhibit a range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties.
Chemical Structure and Properties
The structure of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- is characterized by the following features:
- Benzoxazine Ring : A fused benzene and oxazine structure that contributes to the compound's stability and reactivity.
- Nitro Group : The presence of the nitro group at the 8-position enhances its biological activity by affecting electron distribution and molecular interactions.
Antimicrobial Activity
Research has demonstrated that 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains and fungi. The compound's broad-spectrum activity suggests potential applications in agricultural chemistry as a natural pesticide.
Microorganism | Activity Level |
---|---|
E. coli | High |
S. aureus | Moderate |
C. albicans | High |
Antifungal Activity
The compound has shown promising antifungal properties, particularly against phytopathogenic fungi. Its mechanism involves disrupting fungal cell integrity, leading to cell death. This activity is crucial for developing natural fungicides.
Anticonvulsant Activity
Certain derivatives of 2H-1,4-Benzoxazin-3(4H)-one have been studied for their anticonvulsant potential. These derivatives may act on neurotransmitter systems or ion channels involved in seizure activity.
Synthesis and Characterization
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. Characterization techniques such as TLC, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Pharmacological Evaluations
In a study assessing various derivatives of benzoxazinones, researchers found that modifications to the nitro group significantly affected biological activity profiles. Compounds with different substituents exhibited varying levels of antibacterial and antifungal activities, indicating a structure-activity relationship that can guide future drug design .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-. Potential areas include:
- Mechanistic Studies : Understanding the precise mechanisms of action against microbial pathogens.
- Agricultural Applications : Development of eco-friendly pesticides based on this compound.
- Pharmaceutical Development : Exploration of its derivatives for therapeutic applications in treating neurological disorders.
Q & A
Q. Basic: What are the standard synthetic routes for preparing 8-nitro-2H-1,4-benzoxazin-3(4H)-one, and what key reaction parameters influence yield?
The synthesis of benzoxazinones typically involves cyclization of substituted 2-aminophenol derivatives. For the parent compound (2H-1,4-benzoxazin-3(4H)-one), Shridhar et al. developed a general method using 2-aminophenol and chloroacetyl chloride in a basic medium, followed by cyclization under reflux . Introducing nitro groups at the 8-position requires careful nitration conditions. Nitration of aromatic systems often employs mixed acids (HNO₃/H₂SO₄), but regioselectivity depends on substituent effects and reaction temperature. For example, electron-donating groups (e.g., -OH) direct nitration to specific positions, but nitro groups are meta-directing. Optimization involves controlling stoichiometry, temperature (0–5°C to avoid over-nitration), and post-reaction purification (e.g., recrystallization from ethanol/water mixtures) .
Properties
IUPAC Name |
8-nitro-4H-1,4-benzoxazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-7-4-14-8-5(9-7)2-1-3-6(8)10(12)13/h1-3H,4H2,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAJNAAIVIRINH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653415 | |
Record name | 8-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139605-33-7 | |
Record name | 8-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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